N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a cyanomethyl group, a methanesulfonyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine-2-carboxamide as the core structure. The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent. The methanesulfonyl group can be added through a sulfonylation reaction, often using methanesulfonyl chloride in the presence of a base such as triethylamine. The prop-2-yn-1-yl group can be attached via an alkylation reaction using propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanomethyl and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the prop-2-yn-1-yl group can engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-1-methanesulfonyl-N-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide derivatives: These compounds have similar structures but with different substituents on the pyrrolidine ring.
Pyrrolidine-2-carboxamide derivatives: Compounds with variations in the substituents on the pyrrolidine ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyanomethyl, methanesulfonyl, and prop-2-yn-1-yl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N-(cyanomethyl)-1-methylsulfonyl-N-prop-2-ynylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-7-13(9-6-12)11(15)10-5-4-8-14(10)18(2,16)17/h1,10H,4-5,7-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNRSCOBMOGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC#C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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